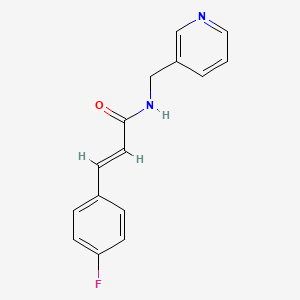
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as FPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of several enzymes and proteins, including topoisomerase II, cyclin-dependent kinases, and Akt signaling pathway, which are involved in DNA replication, cell cycle progression, and cell survival. Additionally, this compound has been found to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selective toxicity towards cancer cells, with minimal effect on normal cells. This is likely due to the differential expression of certain proteins and enzymes in cancer cells that are targeted by this compound. Additionally, this compound has been found to induce changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. These changes can lead to the inhibition of cancer cell growth and proliferation.
实验室实验的优点和局限性
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, which allows for lower doses and reduced toxicity to normal cells. Additionally, this compound can be easily synthesized using a one-pot reaction method, making it a cost-effective option for drug development. However, this compound has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of this compound is not fully understood, which can hinder its development as a therapeutic agent.
未来方向
Future research on 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should focus on elucidating its mechanism of action and identifying its molecular targets in cancer cells. This can lead to the development of more potent and selective derivatives of this compound with improved efficacy and reduced toxicity. Additionally, the potential applications of this compound in other diseases, such as inflammation and infection, should be explored. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound should be investigated.
合成方法
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized using a one-pot reaction method that involves the condensation of 4-fluoroacetophenone, pyridine-3-carboxaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, this compound. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
科学研究应用
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-mediated signaling pathway. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-6-3-12(4-7-14)5-8-15(19)18-11-13-2-1-9-17-10-13/h1-10H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXTDNPFWAZQI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)


![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![ethyl 5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5723997.png)


![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)